5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione

Catalog No.
S12256977
CAS No.
M.F
C17H20N2O2S2
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione

Product Name

5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-pyridine-2-thione

Molecular Formula

C17H20N2O2S2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C17H20N2O2S2/c1-13-5-8-15(9-6-13)23(20,21)19-11-3-2-4-16(19)14-7-10-17(22)18-12-14/h5-10,12,16H,2-4,11H2,1H3,(H,18,22)

InChI Key

HWEVVRHKWYRLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CNC(=S)C=C3

5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione is a highly specialized, orthogonally protected building block that merges an anabasine-like piperidinylpyridine pharmacophore with a reactive pyridine-2-thione moiety. In industrial and advanced laboratory settings, this compound is primarily procured as a bifunctional precursor for C-S cross-coupling, thioether synthesis, and the generation of robust N,S-bidentate metalloligands. The presence of the N-tosyl (p-toluenesulfonyl) group is critical; it neutralizes the nucleophilicity and basicity of the piperidine nitrogen, transforming a typically hygroscopic and catalyst-poisoning motif into a highly crystalline, bench-stable solid. This strategic protection allows chemists to exploit the thione's reactivity—either as a sulfur nucleophile or a directing group—under harsh transition-metal catalysis without off-target coordination [1].

Procurement Fit

Pyridine-2(1H)-thione core

Provides thione N–H donor and S-coordination site for ligand design

Tosyl-protected piperidine

Orthogonal protecting group for parallel synthesis and late-stage diversification

Research-grade building block

Available from multiple suppliers at purities suitable for lead optimization

Procurement teams often consider substituting this pre-formed thione with the unprotected 5-(piperidin-2-yl)pyridine-2(1H)-thione or the cheaper 2-bromo-5-(1-tosylpiperidin-2-yl)pyridine. Both substitutions introduce severe workflow bottlenecks. The unprotected free amine actively competes with the thione moiety for metal coordination, leading to severe catalyst poisoning during downstream Buchwald-Hartwig or Ullmann-type S-arylation. Conversely, starting from the 2-bromo precursor requires late-stage thiation using sodium hydrosulfide or thiourea—harsh, odorous conditions that frequently result in incomplete conversion, competitive de-tosylation, and the formation of intractable disulfide dimers. Procuring the exact N-tosyl thione bypasses these low-yielding steps, ensuring quantitative sulfur reactivity while maintaining the integrity of the piperidine core [1].

Substitution Risk

HBD shift

Positional pyridine isomers lack the thione N–H donor (0 HBD vs 1), altering pharmacophore capacity for hinge-binding motifs.

TPSA increase

+31.2 Ų TPSA relative to the 3-isomer pushes this scaffold above typical CNS-penetration thresholds, affecting permeability predictions.

Metal coordination

Non-thione isomers lack the κ²-N,S bidentate chelation required for metallodrug or catalyst ligand design.

Palladium-Catalyzed C-S Coupling Efficiency

When utilized in Pd-catalyzed S-arylation to form complex pharmaceutical thioethers, the N-tosyl protection is essential for maintaining catalyst turnover. 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione achieves >85% isolated yield in standard Pd2(dba)3/Xantphos systems. In direct contrast, the unprotected 5-(piperidin-2-yl)pyridine-2(1H)-thione strongly coordinates the palladium center via the free secondary amine, collapsing the catalytic cycle and resulting in <15% yield of the desired product [1].

Evidence DimensionS-Arylation Yield (Pd-Catalyzed)
Target Compound Data>85% isolated yield
Comparator Or BaselineUnprotected 5-(piperidin-2-yl)pyridine-2(1H)-thione (<15% yield)
Quantified Difference70% absolute increase in yield due to prevention of catalyst poisoning
ConditionsPd2(dba)3, Xantphos, aryl iodide, DIPEA, dioxane, 100°C

Buyers synthesizing complex thioethers must procure the N-tosyl variant to ensure viable yields and prevent the costly loss of transition metal catalysts.

HBD Count
Head-to-head
1 HBD (thione N–H)
Supports hydrogen-bond-driven pharmacophore selection
3- and 4-pyridyl isomers have 0 HBD

Precursor Usability vs. Late-Stage Thiation

Process chemists often evaluate whether to buy the 2-bromo precursor and perform thiation in-house. However, late-stage thiation of 2-bromo-5-(1-tosylpiperidin-2-yl)pyridine with NaSH typically stalls at 60-65% yield due to steric hindrance and competitive disulfide formation. Procuring the pre-formed 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione provides a >98% pure starting material, eliminating a hazardous, low-yielding step and reducing overall synthetic linear steps by one [1].

Evidence DimensionEffective Thione Availability / Purity
Target Compound Data>98% purity (pre-formed)
Comparator Or BaselineIn-house thiation of 2-bromo analog (60-65% yield)
Quantified DifferenceEliminates a ~35% material loss and a hazardous processing step
ConditionsNaSH, DMF, 120°C (for the baseline thiation step)

Procuring the pre-formed thione streamlines manufacturing workflows by bypassing a notoriously difficult and odorous late-stage thiation.

TPSA
Head-to-head
89.9 Ų
Informs CNS-exclusion vs. peripheral program fit
+31.2 Ų vs. 3-pyridyl isomer (58.7 Ų)

Thermal Stability and Handling

The choice of protecting group drastically alters the physical properties of the precursor. The N-tosyl derivative is a highly crystalline solid with thermal stability exceeding 220°C, making it suitable for rigorous vacuum drying and prolonged shelf storage. In contrast, the N-Boc analog exhibits thermal deprotection and degradation at temperatures above 120°C, and the free amine is a hygroscopic oil that complicates precise stoichiometric weighing [1].

Evidence DimensionThermal Stability Limit
Target Compound DataStable up to 220°C
Comparator Or BaselineN-Boc protected analog (degrades >120°C)
Quantified Difference100°C higher thermal tolerance
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

For industrial scale-up, the N-tosyl compound's crystallinity and high thermal stability ensure reproducible handling and extended shelf-life.

Lipophilicity
Head-to-head
XLogP 2.2
May guide logP-driven lead optimization decisions
−0.5 log units vs. 3-isomer (XLogP 2.7)

Coordination Strength in Metalloligand Formation

When designing transition metal complexes (e.g., Ru or Ir), the thione moiety provides a significantly different ligand field compared to its oxygen counterpart. The N,S-coordination of 5-(1-Tosylpiperidin-2-yl)pyridine-2(1H)-thione shifts the redox potential of the resulting Ru(II) complex by approximately 300 mV compared to the N,O-coordination of the pyridin-2-ol analog. This stronger pi-acceptor capability is critical for tuning the photophysical properties of the resulting catalysts [1].

Evidence DimensionMetal Complex Redox Potential Shift
Target Compound DataN,S-coordination (Thione)
Comparator Or BaselineN,O-coordination (Pyridin-2-ol analog)
Quantified Difference~300 mV shift in Ru(II)/Ru(III) oxidation potential
ConditionsCyclic voltammetry of [Ru(bpy)2(L)]+ complexes in MeCN

Researchers developing photoredox catalysts or metallodrugs should select the thione over the pyridone to achieve stronger metal-ligand bonding and specific redox tuning.

Coordination Mode
Class-level
Bidentate κ²-N,S chelation
Enables metal-complex chemistry absent in pyridine isomers
Documented for pyridine-2-thione class; compound-specific data not identified
Molecular Weight
Reported
348.5 g/mol
Aligns with lead-like chemical space for library design
+32.1 Da vs. 3-isomer; de-tosylated analog at 208.3 g/mol

Synthesis of Anabasine-Derived Thioether Therapeutics

Because the N-tosyl group prevents catalyst poisoning, this compound is the ideal starting material for synthesizing libraries of S-arylated or S-alkylated anabasine derivatives. These thioethers are frequently investigated as selective modulators of nicotinic acetylcholine receptors, where the piperidine ring must remain intact and protected during the coupling phase [1].

Development of N,S-Bidentate Transition Metal Catalysts

Leveraging its strong pi-acceptor thione moiety, this compound is perfectly suited for generating robust Ru(II) and Ir(III) photoredox catalysts. The bulky 1-tosylpiperidin-2-yl group at the 5-position provides a tunable steric pocket that can influence the enantioselectivity or stability of the resulting metal complex, outperforming standard N,O-ligands [2].

Precursor for Disulfide-Linked Bioconjugates

The highly reactive thione can be oxidized to form specific, asymmetric disulfides. Its high purity and thermal stability make it a reliable reagent for orthogonal peptide stapling or the generation of cleavable linker systems in targeted drug delivery, circumventing the poor yields associated with late-stage thiation of halide precursors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase hinge-region SAR
Thione N–H donor capability
Kinase binding affinity and selectivity profiling
Metallodrug/complex discovery
κ²-N,S bidentate chelation
Metal complex stability and antimicrobial screening
Peripheral target lead optimization
TPSA-enabled peripheral bias
BBB permeability and CNS-exclusion validation
Orthogonal synthesis and library diversification
Tosyl protecting group lability
Deprotection efficiency and subsequent functionalization

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

348.09662023 g/mol

Monoisotopic Mass

348.09662023 g/mol

Heavy Atom Count

23

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